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Cat. No.: B1322480
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Executive Summary

5-(4-Fluorophenoxy)valeric acid (CAS: 347867-75-8) is a specialized fluorinated building
block used in the synthesis of small molecule therapeutics.[1][2] Structurally, it consists of a 4-
fluorophenoxy moiety tethered to a pentanoic (valeric) acid tail.[2] This compound serves a
dual purpose in drug design: it acts as a robust linker scaffold that modulates physicochemical
properties (lipophilicity, metabolic stability) and functions as a pharmacophore precursor for
PPAR agonists and anti-inflammatory agents.[2]

This guide details the strategic application, synthesis, and characterization of this building
block, emphasizing its utility in enhancing metabolic resistance via specific fluorine substitution.

[2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9][10][11]
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Property Specification

IUPAC Name 5-(4-fluorophenoxy)pentanoic acid
CAS Number 347867-75-8

Molecular Formula C11H13FOs

Molecular Weight 212.22 g/mol

Appearance White to light yellow crystalline powder
Melting Point 79-82 °C

pKa (Predicted) ~4.76 (Carboxylic acid)

LogP (Predicted) 28-3.1

H-Bond Donors/Acceptors 1/3

Strategic Utility in Drug Design
The Fluorine Advantage: Metabolic Blocking

The incorporation of fluorine at the para-position of the phenoxy ring is a deliberate medicinal
chemistry strategy.[2] The C-F bond is one of the strongest in organic chemistry (~116
kcal/mol), making it resistant to metabolic cleavage.[2]

e Mechanism: The 4-position of a phenoxy ring is electronically susceptible to hydroxylation by
Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[2]

o Qutcome: Substituting hydrogen with fluorine blocks this "soft spot," significantly extending
the in vivo half-life (t%2) of the parent drug without imposing a major steric penalty (Van der
Waals radius: H=1.20 A vs. F = 1.47 A).[2]

Linker Chemistry & Scaffold Design

The valeric acid chain provides a 5-carbon spacer (approx. 6-7 A length), which is critical in
fragment-based drug design (FBDD) and PROTAC development.
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 Flexibility vs. Entropy: The pentyl chain offers sufficient flexibility to allow the terminal
carboxylic acid (or its derivatives) to orient into binding pockets, yet it is short enough to
minimize the entropic penalty of binding compared to longer alkyl chains.[2]

 Lipophilicity Modulation: The 4-fluorophenoxy group increases the overall lipophilicity (LogP),
enhancing membrane permeability compared to non-fluorinated analogs.[2]

Synthetic Pathway & Experimental Protocol

The synthesis of 5-(4-Fluorophenoxy)valeric acid follows a robust Williamson Ether
Synthesis followed by ester hydrolysis.[2] This two-step protocol ensures high purity and yield,
avoiding the formation of elimination side products common with direct alkylation of acids.[2]

Reaction Workflow Diagram

4-Fluorophenol
(Starting Material)

Step 1: Alkylation SN2 ion_ Intermediate Ester Step 2: Hydrolysis Saponification Final Product
(K2CO3, DMF, 80°C) 7| (Ethyl 5-(4-fluorophenoxy)valerate) (LiOH, THF/H20) 5-(4-Fluorophenoxy)valeric Acid

Ethyl 5-bromovalerate

Click to download full resolution via product page

Caption: Two-step synthetic route utilizing Williamson ether synthesis followed by base-
mediated hydrolysis.

Detailed Protocol
Step 1: Alkylation (Ether Formation)

Objective: Attach the alkyl chain to the phenol oxygen while minimizing O- vs C-alkylation
competition.[2]

e Reagents:

o 4-Fluorophenol (1.0 eq)
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o Ethyl 5-bromovalerate (1.1 eq)

o Potassium Carbonate (K2CO3) (2.0 eq, anhydrous)

o Solvent: DMF (Dimethylformamide) or Acetone.[2]

e Procedure:

[¢]

Dissolve 4-fluorophenol in DMF (0.5 M concentration).

o Add K2COs and stir at room temperature for 15 minutes to generate the phenoxide anion.
Note: The color may shift to a slight yellow.[2]

o Add Ethyl 5-bromovalerate dropwise.[2]
o Heat the mixture to 80°C for 4—6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.[2]

o Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x).[2] Wash organics
with 1M NaOH (to remove unreacted phenol) and Brine.[2] Dry over Na=SO4 and
concentrate.

« Critical Insight: Using the ethyl ester of the bromide prevents self-reaction/polymerization
that can occur if using 5-bromovaleric acid directly under basic conditions.[2]

Step 2: Saponification (Hydrolysis)

Objective: Cleave the ethyl ester to reveal the free carboxylic acid.[2]
e Reagents:

o Intermediate Ester (from Step 1)

o Lithium Hydroxide (LiOH-H20) (3.0 eq)

o Solvent: THF:Water (3:1).[2]
» Procedure:

o Dissolve the ester in THF/Water.[2]
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o Add LiOH and stir at room temperature for 12 hours.

o Workup: Acidify the reaction mixture to pH ~2 using 1M HCI. The product often
precipitates as a white solid.[2][3] If not, extract with Ethyl Acetate.[2]

o Purification: Recrystallization from Hexane/Ether or column chromatography if necessary.

[2]

Quality Control & Characterization

To ensure the integrity of the building block for downstream applications, the following
specifications must be met:

Test Acceptance Criteria Methodological Note

Look for triplet at ~3.9 ppm (O-
1H NMR (DMSO-ds) Confirms structure CHz2) and multiplet at ~6.9-7.1
ppm (Aromatic).

) Confirms presence of fluorine
Single peak ~-120to -125 )
F NMR and absence of defluorinated

m
PP impurities.[2]

Critical for use in library
HPLC Purity > 98.0% synthesis to prevent side-

reactions.[2]

Karl Fischer titration; essential
Water Content 0.50¢ if used in moisture-sensitive
ater Conten < 0.5%
couplings (e.qg., acid chloride

formation).[2]

Safety & Handling

» Hazard Classification: Irritant (Skin/Eye).[2][4][5]

» Storage: Store at room temperature in a desiccator. Stable for >2 years if kept dry.[2]
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» Reactivity: The carboxylic acid moiety is reactive.[2] Avoid contact with strong oxidizers or
reducing agents unless intended.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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